REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:21]1([NH:27][C:28]2[CH:37]=[CH:36][C:35]3[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=3)[CH:29]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[CH3:38][N:39]([CH:41]=O)C>[Cu].O>[CH:24]1[CH:25]=[CH:26][C:21]([N:27]([C:28]2[CH:37]=[CH:36][C:35]3[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=3)[CH:29]=2)[C:2]2[CH:7]=[CH:6][C:5]([C:8]3[CH:13]=[CH:12][C:11]([N:39]([C:41]4[CH:32]=[CH:31][C:30]5[C:35](=[CH:36][CH:37]=[CH:28][CH:29]=5)[CH:34]=4)[C:38]4[CH:23]=[CH:22][CH:21]=[CH:26][CH:25]=4)=[CH:10][CH:9]=3)=[CH:4][CH:3]=2)=[CH:22][CH:23]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C1=CC=C(C=C1)I
|
Name
|
poly(ethylene glycol) PEG-6000
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC2=CC=CC=C2C=C1
|
Name
|
copper
|
Quantity
|
15.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Type
|
CUSTOM
|
Details
|
And it was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was heated at 200 degrees Centigrade
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 12 hours until no peaks of starting materials and intermediates
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
to disperse
|
Type
|
FILTRATION
|
Details
|
It was filtrated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
CUSTOM
|
Details
|
were purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.2 g | |
YIELD: PERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |